Intercalation Locus Selectivity: d(TATC)m(5)Acr-d(GATA) vs. A-Form or 5′-Linked Analogs
In antiparallel B-DNA, the acridine moiety of d(TATC)m(5)Acr-d(GATA) preferentially intercalates between the second and third base pairs from the 3′ end (C4–G4 and T3–A3) . Molecular mechanics simulations directly comparing the same covalent construct in A-form versus B-form DNA demonstrate that this intercalation site preference reverses in the A-form, where the dye instead favors intercalation between terminal base pairs . This site selectivity is determined predominantly by DNA polymorph (B vs. A), not merely by linker reach or sequence, and is accessible from only one attachment terminus.
| Evidence Dimension | Preferred intercalation site |
|---|---|
| Target Compound Data | Between C4–G4 and T3–A3 (second and third base pairs from 3′ end) in B-form DNA |
| Comparator Or Baseline | Same construct in A-form DNA: intercalation between terminal base pairs preferred; 5′-end-linked constructs: outside stacking or terminal intercalation preferred |
| Quantified Difference | Qualitative energy ranking from molecular mechanics; B-form lowest-energy intercalation mode is two base pairs in from the 3′ end, whereas A-form and 5′-linked isomers show distinct lowest-energy geometries |
| Conditions | Molecular mechanics on d(TATC)·d(GATA) covalently linked to 2-methoxy-6-chloro-9-aminoacridine via pentamethylene spacer; comparison of A-form and B-form DNA, 3′- vs. 5′-end attachment |
Why This Matters
A defined intercalation locus is critical for structure-based design of sequence-specific DNA ligands, because the exact base-pair step occupied by the dye determines the local helical perturbation and influences recognition by DNA-binding proteins or downstream processing enzymes.
- [1] Lancelot G, Thuong NT, Asseline U, Hélène C. Nuclear magnetic resonance studies of complex formation between the oligonucleotide d(TATC) covalently linked to an acridine derivative and its complementary sequence d(GATA). Biochemistry, 1986; 25(19): 5357–5363. View Source
- [2] Cieplak P, Rao SN, Hélène C, Montenay-Garestier T, Kollman PA. Conformations of duplex structures formed by oligodeoxynucleotides covalently linked to the intercalator 2-methoxy-6-chloro-9-aminoacridine. J Biomol Struct Dyn, 1987; 5(2): 361–382. View Source
